N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a valinamide moiety, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Synthesis of the Valinamide Moiety: Valine is converted to its amide form through a reaction with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the oxidation of a tetrahydrothiophene derivative to introduce the sulfone group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reaction: The final step is the coupling of the dichlorophenyl intermediate with the valinamide and dioxidotetrahydrothiophenyl groups. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor. Its structural features make it a candidate for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]glycinamide
- N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]alaninamide
- N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide
Uniqueness
N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H21Cl2N3O4S |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
(2S)-N-(3,5-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C16H21Cl2N3O4S/c1-9(2)14(15(22)19-13-6-10(17)5-11(18)7-13)21-16(23)20-12-3-4-26(24,25)8-12/h5-7,9,12,14H,3-4,8H2,1-2H3,(H,19,22)(H2,20,21,23)/t12?,14-/m0/s1 |
InChI Key |
SRAZLNQODYEZBF-PYMCNQPYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.